2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
- This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities .
- Benzimidazoles are heterocyclic compounds with a wide range of applications in drug discovery and medicinal chemistry.
- Our focus here is on the synthesis, properties, and applications of this specific compound.
Preparation Methods
- The synthetic route for this compound involves several steps:
- Start with the synthesis of the 4H-1,2,4-triazole scaffold.
- Introduce the cyclohexyl group at the 5-position of the triazole ring.
- Attach the 1H-pyrrol-1-yl group to the cyclohexyl moiety.
- Finally, sulfanyl and acetamide functionalities are added.
- Detailed reaction conditions and industrial production methods would require further investigation.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Substitution reactions at the cyclohexyl or phenyl positions.
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Antimicrobial Activity: Similar benzimidazole derivatives have shown potent antimicrobial activity.
Antifungal Properties: Benzimidazoles exhibit antifungal effects against various strains.
Drug Development: Exploration of this compound’s potential as a novel antibacterial agent.
In Silico Studies: Docking studies suggest interactions with bacterial proteins (e.g., FtsZ).
Mechanism of Action
- The compound likely targets specific proteins or pathways within bacterial cells.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C23H29N5OS |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5OS/c1-17(2)18-10-12-20(13-11-18)24-21(29)16-30-23-26-25-22(19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h6-7,10-15,17,19H,3-5,8-9,16H2,1-2H3,(H,24,29) |
InChI Key |
IOTSTHGXJANTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
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